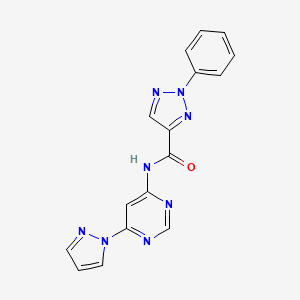

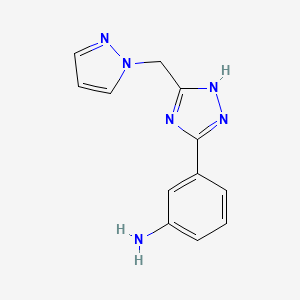

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects .

Synthesis Analysis

Pyrazole-bearing compounds are synthesized using various techniques . For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring attached to a pyrimidine ring . The molecular formula is C13H12N6 .Chemical Reactions Analysis

Pyrazole-bearing compounds are known for their diverse chemical reactions . They are often used in the synthesis of new drugs due to their broad range of chemical and biological properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 492.7±35.0 °C and a predicted density of 1.38±0.1 g/cm3 . The pKa is predicted to be 5.08±0.10 .Scientific Research Applications

Anticancer and Anti-inflammatory Applications

One of the primary applications of pyrazolopyrimidine derivatives, similar to the compound , is their potential use as anticancer and anti-inflammatory agents. Studies have synthesized novel series of these derivatives and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities, revealing some compounds within this class exhibit promising anticancer properties against cell lines such as HCT-116 and MCF-7, as well as notable anti-inflammatory effects (Rahmouni et al., 2016).

Antifungal Activity

The synthetic pathways for creating pyrazolopyrimidine analogues have also been explored for their potential as systemic fungicides. Research into these derivatives aims at identifying compounds with significant fungicidal activity, especially against Basidiomycete species, a group of fungi responsible for various plant diseases (Huppatz, 1985).

Antiviral Properties

Exploration into the biological activity of pyrazolo[3,4-d]pyrimidine ribonucleosides has highlighted their potential anti-viral properties. Compounds synthesized from these derivatives showed significant activity against measles in vitro and exhibited moderate antitumor activity, suggesting a potential for therapeutic applications in treating viral infections and certain cancers (Petrie et al., 1985).

Enzyme Inhibition for Disease Treatment

The structural characteristics of pyrazolopyrimidine derivatives make them suitable candidates for enzyme inhibition, which is a crucial mechanism in the development of treatments for various diseases. By inhibiting specific enzymes, these compounds could potentially offer therapeutic benefits for conditions characterized by excessive enzyme activity or dysregulation (Genin et al., 2000).

Insecticidal Properties

Research has also delved into the insecticidal properties of pyrazole and pyrazolopyrimidine derivatives, synthesizing new compounds that exhibit potential as insecticidal agents against pests such as the cotton leafworm, Spodoptera littoralis. This application demonstrates the versatility of pyrazolopyrimidine derivatives in agricultural science, offering new avenues for pest control (Soliman et al., 2020).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-phenyl-N-(6-pyrazol-1-ylpyrimidin-4-yl)triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N8O/c25-16(13-10-20-24(22-13)12-5-2-1-3-6-12)21-14-9-15(18-11-17-14)23-8-4-7-19-23/h1-11H,(H,17,18,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYLWDFPNURYEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N8O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N'-[5-phenyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-4-yl]urea](/img/structure/B2845563.png)

![3-[(2-Hydroxyethyl)sulfanyl]-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B2845564.png)

![1-[(tert-Butoxy)carbonyl]-2,2-dimethylpiperidine-4-carboxylic acid](/img/structure/B2845567.png)

![(7-Methylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2845571.png)

![8-Bromo-7-[2-(4-chlorophenyl)-2-oxoethyl]-3-methylpurine-2,6-dione](/img/no-structure.png)

![2-(2-chloro-6-fluorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2845580.png)

![Prop-2-enyl 1,3,7-trimethyl-2,4-dioxo-5-(3,4,5-trimethoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845582.png)

![2-chloro-N-[2-(2,2-dimethylpyrrolidin-1-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2845583.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2845585.png)